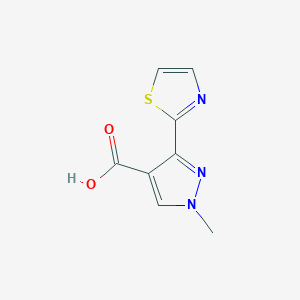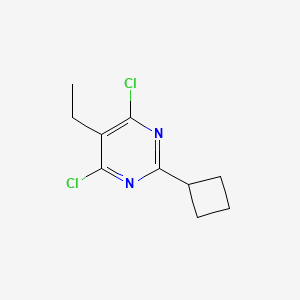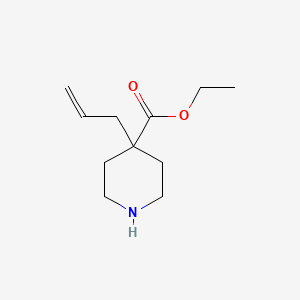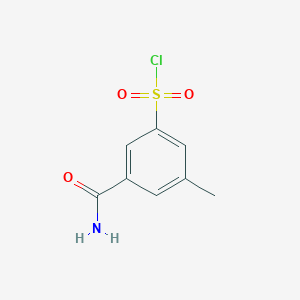
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid
Übersicht
Beschreibung
“1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C15H17NO3 . It has a molecular weight of 259.3 . The compound is also known as "4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propen-1-yl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenylprop-2-enoyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The InChI code for the compound is 1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) and the InChI key is XBUIBIHOIQNJQG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid-carboxylic acid is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of drugs, polymers, and pharmaceuticals. It has also been used as a precursor for the synthesis of peptides and peptidomimetics. This compound-carboxylic acid is also used in the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions, inhibitors of enzymes, and inhibitors of tyrosine kinases.
Wirkmechanismus
The mechanism of action of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid-carboxylic acid is based on its ability to form covalent bonds with nucleophiles. It can form covalent bonds with amines, thiols, and other nucleophiles. By forming covalent bonds with these nucleophiles, this compound-carboxylic acid can modulate the activity of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
This compound-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteins and enzymes, modulate the activity of transcription factors, and modulate the activity of tyrosine kinases. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The acylation method of synthesizing 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid-carboxylic acid is simple and efficient, and it can be easily scaled up for larger-scale applications. However, it is not suitable for the synthesis of very large quantities of this compound-carboxylic acid. In addition, the acylation method is not suitable for the synthesis of highly pure this compound-carboxylic acid.
Zukünftige Richtungen
There are several potential future directions for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid-carboxylic acid. It could be used in the synthesis of more complex compounds, such as peptides and peptidomimetics. It could also be used in the synthesis of more biologically active compounds, such as inhibitors of protein-protein interactions and inhibitors of tyrosine kinases. In addition, this compound-carboxylic acid could be used in the synthesis of polymers and pharmaceuticals. Finally, this compound-carboxylic acid could be used in the development of more efficient and cost-effective methods for its synthesis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Eigenschaften
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCAQQBDOOISH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167950 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147636-43-9 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)


![2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B3378779.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)

